5-(3-chloro-4-fluorophenyl)-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Overview
Description
3-(3-chloro-4-fluorophenyl)-7-(difluoromethyl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one core
Preparation Methods
The synthesis of 3-(3-chloro-4-fluorophenyl)-7-(difluoromethyl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic routes typically involve:
Formation of the Core Structure: This step involves the construction of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one core through cyclization reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
3-(3-chloro-4-fluorophenyl)-7-(difluoromethyl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly involving the chloro and fluoro groups, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-7-(difluoromethyl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to Enzymes: The compound can bind to certain enzymes, inhibiting their activity and thereby affecting various biological processes.
Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
When compared to similar compounds, 3-(3-chloro-4-fluorophenyl)-7-(difluoromethyl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique structural features and functional groups. Similar compounds include:
1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
2-chloro-4-(difluoromethyl)-3-fluoropyridine: Another related compound with a different core structure and functionalization.
These comparisons highlight the uniqueness of 3-(3-chloro-4-fluorophenyl)-7-(difluoromethyl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3N3OS/c1-7-4-11(15(20)21)23-16-12(7)13-14(26-16)17(25)24(6-22-13)8-2-3-10(19)9(18)5-8/h2-6,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUFKGJACDMLHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)C4=CC(=C(C=C4)F)Cl)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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